molecular formula C6H14N2O B13102842 (3-Methylpiperazin-1-yl)methanol

(3-Methylpiperazin-1-yl)methanol

Cat. No.: B13102842
M. Wt: 130.19 g/mol
InChI Key: IMTPOBPBCRRFKA-UHFFFAOYSA-N
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Description

(3-Methylpiperazin-1-yl)methanol is a heterocyclic compound featuring a piperazine core substituted with a methyl group at the 3-position and a hydroxymethyl group at the 1-position. It is a key structural motif in pharmaceutical agents, particularly fluoroquinolone antibiotics such as lomefloxacin hydrochloride (Figure 1 in ), where it contributes to enhanced pharmacokinetics and broader-spectrum antimicrobial activity compared to earlier quinolones . Derivatives of this compound, such as Schiff bases and hydrazones, have also been explored for anticancer applications, underscoring its versatility in drug design .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3-methylpiperazin-1-yl)methanol

InChI

InChI=1S/C6H14N2O/c1-6-4-8(5-9)3-2-7-6/h6-7,9H,2-5H2,1H3

InChI Key

IMTPOBPBCRRFKA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpiperazin-1-yl)methanol typically involves the reaction of piperazine with formaldehyde and a methylating agent. One common method is the reductive amination of piperazine with formaldehyde, followed by methylation using methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of (3-Methylpiperazin-1-yl)methanol often employs continuous flow reactors to optimize reaction conditions and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.

Types of Reactions:

    Oxidation: (3-Methylpiperazin-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

Chemistry: (3-Methylpiperazin-1-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders due to its structural similarity to known pharmacophores.

Industry: In industrial applications, (3-Methylpiperazin-1-yl)methanol is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which (3-Methylpiperazin-1-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl group can form hydrogen bonds, while the piperazine ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in heterocyclic core modifications, substituent positioning, and functional groups. Key examples include:

Compound Name Heterocyclic Core Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(3-Methylpiperazin-1-yl)methanol Piperazine 3-methyl, 1-hydroxymethyl C₆H₁₃N₂O 129.18 (calculated) Parent structure N/A
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol Piperazine 4-methyl, aromatic benzyl, hydroxymethyl C₁₃H₂₀N₂O 220.31 Aromatic substitution, 4-methyl
[6-(3-Ethylpiperidin-1-yl)pyridazin-3-yl]methanol Piperidine 3-ethyl, pyridazine-linked hydroxymethyl C₁₂H₁₉N₃O 221.30 Piperidine core, pyridazine ring
(4-Ethylpiperazin-1-yl)(3-methyl-4-nitrophenyl)methanone Piperazine 4-ethyl, methanone-nitrophenyl bridge C₁₄H₁₈N₄O₃ 298.32 Methanone linker, nitro group

Key Insight : Substituent positioning (e.g., 3-methyl vs. 4-methyl on piperazine) and aromatic vs. aliphatic linkages critically influence physicochemical properties and bioactivity.

Pharmacological Activity

The 3-methylpiperazinyl methanol moiety enhances activity in fluoroquinolones and novel hybrids:

Compound/Structural Feature Biological Activity Activity Notes Reference
Lomefloxacin derivatives (3-methylpiperazinyl) Anticancer (in vitro) Induced apoptosis in cancer cell lines
Gatifloxacin-Schiff bases (3-methylpiperazinyl) Antimicrobial MIC values vs. S. aureus, E. coli
JS-K analog (3-methylpiperazinyl) Nitric oxide release (chemotherapy) Prodrug for targeted NO delivery

Key Insight: The 3-methylpiperazinyl group enhances antimicrobial potency in fluoroquinolones and enables nitric oxide release in prodrugs.

Physical Properties

Limited data are available for the parent compound, but analogs provide insights:

Compound Melting Point (°C) Solubility Reference
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol 96–98 Likely polar-solvent soluble
(3-Methylpiperazin-1-yl)methanol Not reported Predicted hydrophilic (OH/NH) N/A

Note: The hydroxymethyl group likely improves aqueous solubility compared to non-polar analogs.

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